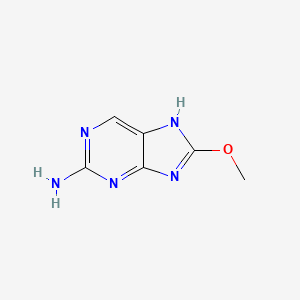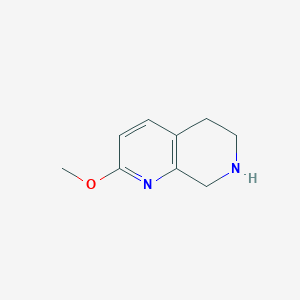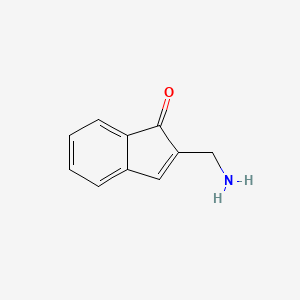![molecular formula C9H11N3 B11919619 1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)
1-propyl-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of both nitrogen atoms in the fused ring system contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . Another approach involves the use of 2,3-diaminopyridine as a starting material, which undergoes cyclization with various carbonyl compounds to form the imidazopyridine core .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of aqueous media and air oxidation, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
1-propyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-propyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, it can inhibit enzymes like aromatase and proton pumps, thereby affecting various physiological processes . The compound’s ability to interact with multiple targets makes it a versatile tool in pharmacological research.
Comparison with Similar Compounds
1-propyl-1H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:
- 1-methyl-1H-imidazo[4,5-b]pyridine
- 1-ethyl-1H-imidazo[4,5-b]pyridine
- 1-phenyl-1H-imidazo[4,5-b]pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For instance, the propyl group in this compound may confer different lipophilicity and steric effects compared to the methyl or phenyl groups in other derivatives . This uniqueness can influence the compound’s reactivity, pharmacokinetics, and therapeutic potential.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-propylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3/c1-2-6-12-7-11-9-8(12)4-3-5-10-9/h3-5,7H,2,6H2,1H3 |
InChI Key |
RKHFEMRZAMDVAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)


![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)

![4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11919580.png)


![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)

![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)
